N,3,3-trimethylcyclobutan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3,3-trimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-6(5-7)8-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDLPNZRWNCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N,3,3 Trimethylcyclobutan 1 Amine and Analogous Cyclobutane Amines
Approaches to Cyclobutane (B1203170) Ring Formation
The inherent ring strain of cyclobutanes makes their synthesis challenging. baranlab.org However, a variety of methods have been developed to construct this carbocycle, generally allowing for regio- and stereoselective synthesis of highly substituted derivatives. researchgate.net
Ring-Closing Reactions via 1,4-Dihalobutanes
One of the classical approaches to forming a cyclobutane ring is through intramolecular cyclization of a 1,4-disubstituted butane. While not the most common method for synthesizing highly functionalized cyclobutanes, the Wurtz reaction, which involves the reaction of a 1,4-dihalobutane with a metal such as sodium, can induce ring closure. More modern and reliable methods often involve the formation of a carbanion or a related nucleophile at one end of a four-carbon chain that can then displace a leaving group at the other end. For instance, the intramolecular hydroalkylation of halide-tethered styrenes, catalyzed by copper hydride, provides a pathway to enantioenriched cyclobutanes. organic-chemistry.org
Cycloaddition Reactions in Cyclobutane Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic systems, as they form two new bonds in a single step. acs.org The [2+2] cycloaddition is a particularly important method for synthesizing cyclobutane rings. baranlab.orgnih.gov These reactions can be initiated photochemically or catalyzed by transition metals. baranlab.org
Photochemical [2+2] cycloadditions, often involving an enone and an alkene, proceed through a triplet excited state and a 1,4-diradical intermediate. baranlab.orgscribd.com The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) is common to facilitate the formation of the triplet state. baranlab.org These reactions have been instrumental in the synthesis of numerous natural products containing cyclobutane moieties. baranlab.org
Transition metal-catalyzed [2+2] cycloadditions provide an alternative to photochemical methods and have seen significant advancements. nih.gov For example, rhodium-based catalysts have been used for the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes to produce cyclobutenes with high regioselectivity. organic-chemistry.org Furthermore, acid-catalyzed [2+2] cycloaddition reactions of silyl (B83357) enol ethers with α,β-unsaturated carbonyl compounds offer a pathway to donor-acceptor cyclobutane derivatives. rsc.org A visible light-catalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins has also been developed, providing access to substituted cyclobutane α-amino acids. acs.org
| Reaction Type | Key Features | Catalyst/Conditions |
| Photochemical [2+2] Cycloaddition | Involves triplet excited state; proceeds via 1,4-diradical. | Acetone/benzophenone sensitizers, hv. baranlab.org |
| Transition Metal-Catalyzed [2+2] Cycloaddition | High regioselectivity. | Rhodium catalysts, Lewis acids. organic-chemistry.orgrsc.org |
| Visible Light-Catalyzed [2+2] Cycloaddition | Mild and scalable. | Iridium-based photocatalyst, visible light. acs.org |
Ring Expansion/Contraction Methodologies
Ring expansion and contraction reactions offer alternative routes to the cyclobutane core. ntu.ac.ukugent.be These methods involve the rearrangement of a larger or smaller ring system to form the desired four-membered ring.
Ring Expansion: A rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones can produce monosubstituted cyclobutenes. organic-chemistry.org Another approach involves the reaction of bicyclo[1.1.0]butyl lithium with boronic esters to create highly strained boronate complexes. These complexes can then react with various electrophiles to yield 1,1,3-trisubstituted cyclobutanes. organic-chemistry.org Furthermore, the activation of a double bond in alkenylcyclobutanes can lead to ring expansion, forming cyclopentane (B165970) derivatives. ugent.be
Ring Contraction: The Wolff rearrangement is a well-established method for contracting a five-membered ring to a four-membered one. ntu.ac.uk More recently, a stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines has been developed. This method involves reacting polysubstituted pyrrolidine (B122466) derivatives with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate (B1207046), leading to the desired cyclobutanes in varying yields. chemistryviews.org The Favorskii rearrangement of α-chlorocyclobutanones can also be used to achieve ring contraction. nih.gov
Installation and Modification of the Amine Functionality
Once the cyclobutane ring is in place, the next critical step is the introduction of the amine group. This can be achieved through several established synthetic transformations.
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. youtube.com
In the context of synthesizing N,3,3-trimethylcyclobutan-1-amine, this would typically involve the reaction of 3,3-dimethylcyclobutanone with methylamine (B109427) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting ketone. masterorganicchemistry.comyoutube.com This method is advantageous as it often proceeds under mild conditions and can avoid the overalkylation issues sometimes seen with direct alkylation of amines. masterorganicchemistry.com The synthesis of various 2-aminocyclobutanone derivatives has been achieved by reacting 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with a range of nitrogen nucleophiles, including carbamates and amides, under acidic conditions. luc.edu
Nucleophilic Substitution Reactions with Amines/Ammonia (B1221849)
The direct displacement of a leaving group on the cyclobutane ring by an amine or ammonia is another common strategy for installing the amine functionality. libretexts.org However, the direct reaction of alkyl halides with ammonia or primary amines can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts due to overalkylation. libretexts.orgyoutube.com
To circumvent this issue, methods like the Gabriel synthesis can be employed. This involves the use of phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile to displace a leaving group on the cyclobutane ring. Subsequent hydrolysis or hydrazinolysis of the resulting N-cyclobutylphthalimide releases the primary cyclobutylamine (B51885). libretexts.org
Azide (B81097) Reduction Routes (e.g., Curtius Rearrangement related)
A prominent strategy for the synthesis of cyclobutane amines, including analogs of this compound, involves the reduction of azides, often formed via a Curtius rearrangement or a related transformation. The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into primary amines, urethanes, or ureas through an isocyanate intermediate. nih.govrsc.org This thermal or photochemical decomposition of an acyl azide proceeds with the loss of nitrogen gas to form an isocyanate, which can then be trapped by various nucleophiles. wikipedia.org
The general mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The migration of the R-group from the acyl portion to the nitrogen occurs with complete retention of stereochemistry, a crucial aspect for stereocontrolled syntheses. nih.gov The resulting isocyanate is a stable intermediate that can be readily converted to the desired amine derivative. nih.govrsc.org For instance, hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates to afford the primary amine. libretexts.orgchemistrysteps.com Alternatively, reaction with alcohols or amines produces stable carbamate or urea (B33335) derivatives, respectively. nih.govwikipedia.org
This method is applicable to a wide array of carboxylic acids, including aliphatic, aromatic, and heterocyclic substrates with various functional groups. nih.gov In the context of cyclobutane amine synthesis, a cyclobutanecarboxylic acid would serve as the starting material. The conversion to the corresponding acyl azide can be achieved using reagents like diphenylphosphoryl azide (DPPA). acs.org Subsequent rearrangement and trapping of the isocyanate would yield the desired cyclobutylamine. For example, an ester-derived cyclobutane could be converted to the corresponding amine via a Curtius rearrangement, highlighting the method's compatibility with other functional groups. acs.org
One-pot procedures have been developed to streamline the conversion of carboxylic acids to their amine derivatives, enhancing the efficiency of this synthetic route. nih.gov The table below summarizes the key transformations in the Curtius rearrangement for amine synthesis.
| Starting Material | Key Reagent(s) | Intermediate | Final Product Type |
| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Heat | Acyl azide, Isocyanate | Primary amine, Carbamate, or Urea |
| Acyl Halide | Sodium azide | Acyl azide, Isocyanate | Primary amine, Carbamate, or Urea |
Diastereoselective and Enantioselective Synthesis of Cyclobutane Amines
The synthesis of cyclobutane amines with specific stereochemistry is a significant challenge due to the strained nature of the four-membered ring. nih.gov However, various strategies have been developed to control the formation of stereocenters, leading to diastereomerically and enantiomerically enriched products.
Strategies for Stereocenter Control
Stereocenter control in cyclobutane synthesis can be achieved through several methods, including [2+2] cycloadditions, ring expansions, and ring contractions. nih.govresearchgate.net The stereochemical outcome of these reactions is often influenced by the geometry of the starting materials and the reaction conditions. For instance, in [2+2] photocycloadditions, the stereochemistry of the reacting alkenes can be transferred to the cyclobutane product. baranlab.org
Recent advances have focused on catalytic methods to achieve high diastereoselectivity. For example, a method for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been developed via a Michael addition onto cyclobutenes. nih.govresearchgate.net This approach allows for the efficient formation of various heterocyclic aminocyclobutane esters and amides with good control over the relative stereochemistry. nih.govresearchgate.net Another strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative to create a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org Furthermore, the stereospecific synthesis of cyclobutanes from pyrrolidines has been reported, where the stereoinformation of the starting pyrrolidine is transferred to the cyclobutane product. nih.gov
Chiral Auxiliary Approaches
A powerful strategy for enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the context of cyclobutane amine synthesis, a chiral auxiliary can be attached to the starting material to influence the facial selectivity of a key bond-forming step. For example, chiral oxazolidinones, popularized by David A. Evans, are widely used as chiral auxiliaries in aldol (B89426) reactions and alkylations, which can be steps in a longer sequence to build a chiral cyclobutane framework. wikipedia.org Similarly, camphorsultam and pseudoephedrine have been employed as effective chiral auxiliaries in various asymmetric transformations. wikipedia.org The synthesis of both enantiomers of certain cyclobutanes has been achieved through a heteroatom-directed conjugate addition where the chiral information is derived from a carbohydrate-based template. nih.gov
Enzymatic or Organocatalytic Methods
Enzymatic and organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of chiral molecules, offering high selectivity under mild conditions. nih.govresearchgate.net
Enzymatic Methods: Biocatalysis can be used for the kinetic resolution of racemic cyclobutane derivatives or for the direct asymmetric synthesis of chiral building blocks. nih.gov For instance, enzymes like lipases can selectively acylate or hydrolyze one enantiomer of a racemic cyclobutanol, allowing for the separation of the two enantiomers. nih.gov Transaminases are another class of enzymes that have shown great potential in the synthesis of chiral amines. rsc.orgwiley.com These enzymes can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiomeric excess. wiley.com Protein engineering and directed evolution have been used to expand the substrate scope and improve the efficiency of these enzymes for industrial applications. nih.govnih.gov For example, P450 enzymes have been engineered to selectively hydroxylate N-Boc protected cyclobutylamine derivatives, providing access to functionalized chiral building blocks. acs.org
Organocatalytic Methods: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. acs.org This field has provided numerous methods for the enantioselective synthesis of cyclobutanes. For example, chiral secondary amines can act as organocatalysts in the [2+2] cycloaddition of enals and nitroalkenes to produce highly functionalized and stereochemically complex cyclobutanes. nih.govresearchgate.net Bifunctional catalysts, which possess both a basic and an acidic site, have also been developed to control the stereochemical outcome of reactions leading to cyclobutane structures. nih.gov The organocatalytic activation of cyclopropanes has also been shown to lead to the highly stereoselective formation of cyclobutanes. acs.org
The table below provides a summary of stereoselective synthetic approaches for cyclobutane derivatives.
| Synthetic Strategy | Key Principle | Example Application |
| Diastereoselective Reduction | Reduction of a prochiral precursor to favor one diastereomer. | Reduction of a cyclobutylidene Meldrum's acid derivative. acs.org |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Use of oxazolidinones in aldol reactions to form cyclobutane precursors. wikipedia.org |
| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Lipase-catalyzed acylation of a racemic cyclobutanol. nih.gov |
| Organocatalytic Cycloaddition | Use of a small chiral organic molecule to catalyze an enantioselective cycloaddition. | Chiral amine-catalyzed [2+2] cycloaddition of enals and nitroalkenes. nih.govresearchgate.net |
Conformational Analysis and Stereochemistry of N,3,3 Trimethylcyclobutan 1 Amine
Cyclobutane (B1203170) Ring Conformation (Puckering)
The cyclobutane ring is not a planar square as its two-dimensional representation might suggest. Instead, it adopts a puckered or "butterfly" conformation to alleviate the inherent strain within its structure. This puckering is a delicate balance between two primary types of strain: angle strain and torsional strain.
Analysis of Angle Strain and Torsional Strain Contributions
A planar cyclobutane would have internal bond angles of 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon atoms. This deviation results in substantial angle strain , also known as Baeyer strain. In addition to angle strain, a planar conformation would force all the hydrogen atoms on adjacent carbon atoms into fully eclipsed positions, leading to significant torsional strain .
| Strain Type | Contribution in Planar Cyclobutane | Effect of Puckering |
| Angle Strain | High (90° bond angles) | Slightly Increased (≈88° bond angles) |
| Torsional Strain | Very High (all hydrogens eclipsed) | Significantly Reduced (hydrogens become more staggered) |
Energetics of Conformational Interconversion
The puckered cyclobutane ring is not static. It can undergo a rapid conformational interconversion, often described as a "ring-flipping" or "butterfly" motion. In this process, the puckered ring inverts, with the "up" carbon becoming "down" and vice versa. This interconversion allows the axial and equatorial positions to interchange.
The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low. For monosubstituted cyclobutanes, these barriers are generally in the range of 1.8 to 2.0 kcal/mol, which is lower than the inversion barriers observed in cyclohexanes. acs.org This low energy barrier means that at room temperature, the interconversion is extremely fast, and it is often difficult to isolate the individual conformers.
Influence of Methyl Substituents on Cyclobutane Conformation
The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. In the case of N,3,3-trimethylcyclobutan-1-amine, the three methyl groups and the amino group will affect the puckering of the ring.
Generally, bulky substituents prefer to occupy the equatorial positions to minimize steric hindrance. In an axial position, a substituent experiences greater steric interactions with the other axial substituents on the same side of the ring (1,3-diaxial interactions).
Stereochemical Features of the Cyclobutane-1-amine System
The presence of substituents on the cyclobutane ring also introduces interesting stereochemical features, including the possibility of chirality and multiple stereoisomers.
Chirality and Stereoisomerism
A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different groups. docbrown.info
In this compound, the C1 carbon atom is bonded to an amino group, a methyl group, and two different carbon atoms of the ring (C2 and C4). Therefore, the C1 carbon is a stereocenter. The presence of this single stereocenter means that this compound is a chiral molecule and can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. nih.gov For a molecule with 'n' stereocenters, the maximum number of possible stereoisomers is 2^n. docbrown.info In this case, with one stereocenter, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).
| Feature | Description |
| Chiral Center | C1 is a stereocenter as it is attached to four different groups. |
| Stereoisomers | The molecule exists as a pair of enantiomers. |
| Number of Stereoisomers | 2 (R and S enantiomers) |
Relative and Absolute Configuration Determination
The relative configuration describes the spatial arrangement of atoms in a molecule relative to one another. For diastereomers (stereoisomers that are not mirror images), terms like cis and trans are used to describe the relative orientation of substituents on a ring.
The absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (rectus) or S (sinister) at each stereocenter.
Determining the absolute configuration of a chiral molecule requires experimental techniques. The most definitive method is single-crystal X-ray crystallography. mdpi.com Other methods include optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy, which measure the interaction of the chiral molecule with plane-polarized light. rsc.org Additionally, the absolute configuration can sometimes be determined by chemical correlation, where the unknown compound is converted into a compound of known absolute configuration through a series of stereochemically defined reactions.
Advanced Spectroscopic Characterization of N,3,3 Trimethylcyclobutan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For N,3,3-trimethylcyclobutan-1-amine, the spectrum would be expected to show distinct signals for the N-H proton of the amine, the N-methyl protons, the geminal dimethyl protons at position 3, and the protons on the cyclobutane (B1203170) ring.
The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration. The protons of the N-methyl group would appear as a sharp singlet. The two methyl groups at C3 are chemically equivalent and would also produce a singlet. The protons on the cyclobutane ring at positions 2 and 4 would likely appear as complex multiplets due to spin-spin coupling with each other. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H | 1.0 - 2.5 | broad singlet |
| N-CH₃ | 2.2 - 2.6 | singlet |
| C3-(CH₃)₂ | 0.9 - 1.2 | singlet |
| Ring-CH₂ | 1.5 - 2.2 | multiplet |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. Based on the molecular symmetry, five distinct signals would be predicted: the N-methyl carbon, the two equivalent C3-methyl carbons, the quaternary carbon at C3, the methine carbon at C1, and the two equivalent methylene (B1212753) carbons at C2 and C4. The chemical shifts of these carbons are indicative of their hybridization and chemical environment. Carbons attached to the electronegative nitrogen atom (C1 and N-CH₃) would be deshielded and appear at a higher chemical shift. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 60 - 70 |
| C2/C4 | 30 - 40 |
| C3 | 35 - 45 |
| C3-(CH₃)₂ | 20 - 30 |
| N-CH₃ | 30 - 40 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the cyclobutane ring (H2 and H4).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For example, the N-methyl proton signal would correlate with the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons and heteroatoms. For instance, the protons of the C3-methyl groups would show a correlation to the quaternary C3 carbon and the C2/C4 carbons.
Together, these 2D NMR techniques provide a comprehensive map of the molecular connectivity, confirming the structure of this compound.
NMR for Conformational and Stereochemical Assignment
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. researchgate.netresearchgate.net This puckering creates different spatial environments for the substituents, which can be probed by NMR. For this compound, the relative stereochemistry of the N-methyl group and the substituents on the cyclobutane ring (cis/trans isomerism) can be determined.
The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclobutane ring is dependent on the dihedral angle between them, which is a function of the ring's conformation. researchgate.net By analyzing these coupling constants, the preferred conformation of the ring can be deduced. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can identify protons that are close in space, providing definitive evidence for the relative stereochemistry of the substituents. For example, an NOE between the N-methyl protons and a specific proton on the cyclobutane ring would indicate their spatial proximity and help in assigning the cis or trans configuration.
Determination of Enantiomeric Purity by Chiral NMR Spectroscopy
Since this compound possesses a stereocenter at C1, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric purity of a chiral compound. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. researchgate.net
When a chiral solvating agent is added to a solution of the racemic amine, it forms transient diastereomeric complexes with each enantiomer. researchgate.net These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the previously equivalent enantiomers. researchgate.net By integrating the signals of the separated enantiomers, their relative ratio, and thus the enantiomeric excess (ee), can be accurately determined. Alternatively, reacting the amine with a chiral derivatizing agent forms stable diastereomers which can also be distinguished by NMR.
X-ray Crystallography
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an exact picture of the molecule's structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, or a suitable crystalline salt like its hydrochloride, an X-ray crystal structure would provide definitive and highly accurate data on:
Bond lengths and angles : Precise measurements of all interatomic distances and angles within the molecule. researchgate.net
Conformation : The exact puckering of the cyclobutane ring and the spatial arrangement of all substituents in the solid state. nih.gov
Stereochemistry : Unambiguous determination of the relative and absolute stereochemistry (if a chiral resolution has been performed).
Intermolecular interactions : Information on how the molecules pack in the crystal, including any hydrogen bonding involving the amine group.
Although no publicly available crystal structure for this compound has been found, this technique remains the gold standard for the unequivocal determination of molecular structure in the solid state.
Determination of Solid-State Molecular Structure
There is no published single-crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and torsion angles. Without such a study, the exact conformation of the cyclobutane ring and the substituent orientations in the solid state remain undetermined.
Elucidation of Absolute Stereochemistry
The elucidation of the absolute stereochemistry of a chiral molecule requires specific experimental methods such as anomalous dispersion X-ray crystallography on a single enantiomer or the use of chiral derivatizing agents in combination with spectroscopic techniques like NMR. As no crystallographic data for enantiomerically pure this compound has been reported, its absolute configuration has not been experimentally verified.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of crystal packing and intermolecular interactions, which governs the macroscopic properties of the crystalline material, is contingent on the availability of its crystal structure. Such an analysis would identify and characterize non-covalent interactions like hydrogen bonding, van der Waals forces, and other close contacts between molecules in the crystal lattice. In the absence of a determined crystal structure for this compound, a discussion of its crystal packing remains speculative.
Synergistic Approaches Combining NMR and X-ray Crystallography
The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography is a powerful approach for a comprehensive structural analysis in both solution and solid states. NMR provides insights into the molecule's dynamic behavior in solution, while X-ray crystallography offers a static picture of the molecule in the solid state. A synergistic study of this nature has not been published for this compound, precluding a comparative analysis of its conformational properties in different phases.
Computational Chemistry and Theoretical Investigations of N,3,3 Trimethylcyclobutan 1 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, vibrational frequencies, and reaction energetics with a favorable balance of accuracy and computational cost. google.com
Geometry Optimization and Electronic Structure Calculations
Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, is the first step in characterizing N,3,3-trimethylcyclobutan-1-amine. acs.org This process finds the lowest energy arrangement of the atoms, corresponding to the equilibrium structure of the molecule. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For this compound, the cyclobutane (B1203170) ring is expected to be puckered, not planar, to alleviate some of the inherent angle strain. The substituents—the amine group and the three methyl groups—will adopt positions that minimize steric hindrance.
Electronic structure calculations, performed on the optimized geometry, yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character, which is primarily centered on the nitrogen atom's lone pair. The LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar substituted cyclobutane systems. Actual values would require specific calculations for this molecule.
| Parameter | Predicted Value |
|---|---|
| C-C (ring) bond length | ~1.55 - 1.56 Å |
| C-N bond length | ~1.47 Å |
| C-H bond length | ~1.09 - 1.10 Å |
| N-H bond length | ~1.01 Å |
| C-C-C (ring) bond angle | ~88° - 90° |
| H-N-H bond angle | ~107° |
| Ring Puckering Angle | ~20° - 30° |
Vibrational Frequency Analysis and Spectroscopic Prediction
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. q-chem.comq-chem.com This analysis calculates the frequencies of the fundamental vibrational modes of the molecule. q-chem.com
For this compound, characteristic vibrational modes can be predicted. The N-H stretching vibrations of the primary amine group are typically found in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and cyclobutane groups appear between 2850 and 3000 cm⁻¹. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. The puckering and other deformations of the cyclobutane ring will result in a series of complex vibrations in the fingerprint region (below 1500 cm⁻¹). These predicted spectra serve as a valuable tool for identifying the molecule in experimental settings. q-chem.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 |
| C-H Stretching (methyl & methylene) | 2850 - 3000 |
| N-H Bending (scissoring) | 1590 - 1650 |
| CH₃ Bending | 1375 - 1470 |
| C-N Stretching | 1000 - 1250 |
| Cyclobutane Ring Puckering/Deformation | < 1000 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.deavogadro.cc It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.deresearchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for protonation and reaction with electrophiles. The hydrogen atoms of the amine group would exhibit a positive potential (blueish), making them potential sites for hydrogen bonding. The hydrocarbon framework of the cyclobutane and methyl groups would show a relatively neutral potential (green).
Investigation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition state (TS) structures. acs.orgresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. For this compound, potential reactions could include nucleophilic substitution at the nitrogen atom or elimination reactions.
Calculation of Strain Energy Contributions
The cyclobutane ring possesses significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This strain energy can be quantified using computational methods. libretexts.orgmasterorganicchemistry.com One common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a cancellation of errors and a reliable calculation of strain. swarthmore.edu
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net
For this compound, MD simulations can be used to explore its conformational landscape. This would involve simulating the molecule in a solvent (like water) to observe the puckering motion of the cyclobutane ring and the rotation of the substituent groups. These simulations can reveal the relative populations of different conformers and the energy barriers between them. nih.gov
MD is also a powerful tool for studying intermolecular interactions. osaka-u.ac.jp A simulation of multiple this compound molecules could provide insights into its liquid-state properties, such as density and diffusion coefficients. Furthermore, MD can model the interaction of the amine with other molecules, such as solvents or biological receptors, which is crucial for understanding its behavior in complex environments. nih.govnih.gov The accuracy of these simulations depends heavily on the quality of the force field used, which defines the potential energy of the system. ulisboa.pt
Conformational Search and Energy Minimization
The conformational behavior of this compound is primarily dictated by the puckering of the cyclobutane ring and the orientation of its substituents. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. ic.ac.uklibretexts.orgmasterorganicchemistry.com This puckering results in two distinct positions for substituents: axial and equatorial.
A conformational search for this compound would involve identifying all possible stereoisomers and the low-energy conformations of each. The key variables are the puckering of the cyclobutane ring and the rotational position of the amino group. The puckered nature of the cyclobutane ring leads to a reduction in torsional strain, though it slightly increases angle strain as the C-C-C bond angles deviate from 90 degrees. ic.ac.uklibretexts.org The energy difference between the planar and puckered conformations of many cyclobutane derivatives is generally less than 1 kcal/mol. ic.ac.uk
For monosubstituted cyclobutanes, the energy barrier for the inversion of the ring between two puckered conformations is typically low, in the range of 1.8 to 2.0 kcal/mol. acs.org In the case of this compound, the presence of multiple substituents would influence this barrier. The gem-dimethyl group at the 3-position would significantly impact the puckering of the ring.
Computational methods, such as Density Functional Theory (DFT), would be employed to perform a systematic search of the potential energy surface. This would identify the stable conformers and the transition states connecting them. It is generally observed that substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric interactions. acs.org
Based on these principles, the expected low-energy conformers of this compound would feature the substituents in positions that minimize steric hindrance. The relative energies of these conformers would be determined by a balance of torsional strain, angle strain, and steric interactions between the substituents. An ab initio study on cyclobutane has shown that the inversion barrier is a consequence of electronic delocalization, specifically the strengthening of σCC → σCH* and σCH → σCH* hyperconjugative interactions during puckering. acs.orgnih.gov
Table 1: Predicted Low-Energy Conformers of this compound and Their Key Characteristics
| Conformer | Amino Group Orientation | Methyl Group (C1) Orientation | Key Stabilizing/Destabilizing Factors |
| A | Equatorial | Axial | Minimized steric interactions for the larger amino group. |
| B | Axial | Equatorial | Increased steric hindrance due to the axial amino group. |
| C | Equatorial | Equatorial | Potential for steric strain depending on the relative orientation with the gem-dimethyl group. |
This table is a representation of expected conformers based on general principles of substituted cyclobutane conformational analysis. Specific energy values would require dedicated quantum chemical calculations.
Dynamics of Molecular Systems
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in its pure liquid state. researchgate.net While specific MD studies on this molecule are not available, the methodology has been applied to various amines to understand their properties. researchgate.netulisboa.pt
An MD simulation of this compound would typically involve the following steps:
Force Field Parameterization: A suitable force field, such as a united-atom or all-atom model, would be chosen or developed to describe the inter- and intramolecular interactions of the molecule. researchgate.net
System Setup: A simulation box would be created containing a number of this compound molecules, and if applicable, solvent molecules.
Simulation Run: The system's evolution over time would be simulated by numerically integrating Newton's equations of motion for each atom.
From the resulting trajectory, various macroscopic and microscopic properties can be calculated.
Table 2: Properties Obtainable from Molecular Dynamics Simulations of this compound
| Property Category | Specific Properties |
| Thermodynamic Properties | Density, enthalpy of vaporization, heat capacity |
| Transport Properties | Self-diffusion coefficient, viscosity |
| Structural Properties | Radial distribution functions (to understand local molecular ordering) |
| Dynamical Properties | Mean-squared displacement, velocity autocorrelation function |
MD simulations could also be used to study the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the dynamics of solvent exchange. For instance, in aqueous solution, the simulations would highlight the nature and lifetime of hydrogen bonds between the amine and water molecules. Ab initio molecular dynamics, which uses quantum mechanics to calculate the forces on the atoms at each time step, could be employed to study chemical reactions, such as proton transfer, involving the amine. researchgate.netepfl.ch
Intermolecular Interaction Analysis
The primary amine functionality of this compound allows it to participate in hydrogen bonding, which is a key intermolecular interaction. youtube.comyoutube.com As a primary amine, the -NH2 group can act as both a hydrogen bond donor (via the two hydrogen atoms) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). youtube.com
In the condensed phase, this compound molecules are expected to form a network of intermolecular hydrogen bonds of the N-H···N type. The strength of these hydrogen bonds is generally weaker than that of O-H···O bonds found in alcohols. youtube.com
The bulky 3,3-dimethylcyclobutyl group introduces significant steric hindrance around the amino group. researchgate.net This steric crowding can influence the geometry and strength of the hydrogen bonds, potentially leading to longer and weaker bonds compared to less hindered primary amines.
In addition to hydrogen bonding, other intermolecular forces will be at play:
Dipole-dipole interactions: The C-N bond and the N-H bonds are polar, giving the molecule a net dipole moment and leading to dipole-dipole attractions.
London dispersion forces: These are present between all molecules and will increase with the size and surface area of the molecule.
Computational methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these intermolecular interactions in dimers or larger clusters of this compound.
Table 3: Summary of Potential Intermolecular Interactions for this compound
| Interaction Type | Description | Expected Relative Strength |
| N-H···N Hydrogen Bonding | Interaction between the hydrogen of one amine group and the nitrogen of another. | Strongest |
| Dipole-Dipole Interactions | Attraction between the permanent dipoles of the molecules. | Moderate |
| C-H···N Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and a nitrogen atom. | Weak |
| London Dispersion Forces | Temporary fluctuating dipoles inducing dipoles in neighboring molecules. | Moderate to Strong (due to molecular size) |
Reactivity and Mechanistic Aspects of N,3,3 Trimethylcyclobutan 1 Amine
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of N,3,3-trimethylcyclobutan-1-amine imparts significant nucleophilic character, making it susceptible to attack by a variety of electrophiles.
Primary amines such as this compound can undergo nucleophilic substitution with alkyl halides to yield more substituted amines. libretexts.orgwikipedia.org This reaction, however, is often difficult to control, leading to a mixture of mono-, di-, and tri-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com
The reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A subsequent deprotonation step by a base (such as another molecule of the amine) yields the neutral alkylated amine. masterorganicchemistry.com
Further alkylation can occur, ultimately leading to the formation of a quaternary ammonium (B1175870) salt through a process known as the Menshutkin reaction. wikipedia.orgwikipedia.org This final step is generally irreversible as there is no proton on the nitrogen to be removed. libretexts.org
| Degree of Substitution | Product Structure | Product Name | General Reaction Conditions |
|---|---|---|---|
| Mono-alkylation | R-NH-C(CH₃)₂CH₂CH(CH₃) | N-alkyl-N,3,3-trimethylcyclobutan-1-amine | Controlled addition of alkyl halide, often with a large excess of the primary amine. |
| Di-alkylation | R₂N-C(CH₃)₂CH₂CH(CH₃) | N,N-dialkyl-N,3,3-trimethylcyclobutan-1-amine | Use of a stronger base and stoichiometric amounts of the alkyl halide. |
| Tri-alkylation (Quaternization) | [R₃N⁺-C(CH₃)₂CH₂CH(CH₃)]X⁻ | N,N,N-trialkyl-N,3,3-trimethylcyclobutan-1-ammonium halide | Excess alkyl halide and elevated temperatures. wikipedia.orggoogle.com |
This compound readily reacts with acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide derivatives. libretexts.orgbath.ac.uk This reaction is a cornerstone of organic synthesis for the formation of the amide bond. researchgate.net
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride or carboxylate) and deprotonation of the nitrogen results in the formation of the N-acylated product. bath.ac.uk
| Acylating Agent | Product Structure | Product Name | Typical Byproduct |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | CH₃CONH-C(CH₃)₂CH₂CH(CH₃) | N-(3,3-dimethylcyclobutyl)-N-methylacetamide | HCl |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | CH₃CONH-C(CH₃)₂CH₂CH(CH₃) | N-(3,3-dimethylcyclobutyl)-N-methylacetamide | CH₃COOH |
| Benzoyl chloride (C₆H₅COCl) | C₆H₅CONH-C(CH₃)₂CH₂CH(CH₃) | N-(3,3-dimethylcyclobutyl)-N-methylbenzamide | HCl |
The reaction of this compound with aldehydes and ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comchemistrysteps.com As a primary amine, it cannot form a stable enamine, a reaction pathway reserved for secondary amines. masterorganicchemistry.comyoutube.com
The mechanism for imine formation is a reversible, acid-catalyzed process. libretexts.orglibretexts.org It begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.com Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is then eliminated to form an iminium ion. libretexts.org Deprotonation of the nitrogen yields the final imine product. libretexts.org The optimal pH for this reaction is typically around 4-5. libretexts.orglibretexts.org
| Carbonyl Compound | Product Structure | Product Name |
|---|---|---|
| Formaldehyde (H₂C=O) | H₂C=N-C(CH₃)₂CH₂CH(CH₃) | N-(3,3-dimethylcyclobutyl)-N-methylmethanimine |
| Acetone (B3395972) ((CH₃)₂C=O) | (CH₃)₂C=N-C(CH₃)₂CH₂CH(CH₃) | N-(3,3-dimethylcyclobutyl)-N-methylpropan-2-imine |
| Benzaldehyde (C₆H₅CHO) | C₆H₅CH=N-C(CH₃)₂CH₂CH(CH₃) | N-benzylidene-N,3,3-trimethylcyclobutan-1-amine |
Reactions Involving the Cyclobutane (B1203170) Ring
The four-membered cyclobutane ring is characterized by significant ring strain, which can be a driving force for specific chemical transformations.
While the cyclobutane ring is more stable than a cyclopropane (B1198618) ring, it can undergo ring-opening reactions under certain conditions. For aminocyclobutanes, these reactions often require prior activation of the amine. For instance, N-acylated or N-sulfonylated cyclobutylamines can undergo oxidative ring-opening. epfl.ch This process can transform the cyclic amine into a linear, difunctionalized product. epfl.ch
A potential synthetic sequence for the ring-opening of this compound would first involve its acylation to form the corresponding amide. Subsequent treatment with an oxidative reagent could then induce cleavage of the cyclobutane ring. epfl.ch
The inherent strain energy of the cyclobutane ring can be harnessed to promote reactions that would otherwise be unfavorable. These strain-promoted reactions are a cornerstone of modern synthetic chemistry, particularly in the field of bioorthogonal chemistry. nih.govnih.gov
While specific examples for this compound are not prevalent in the literature, the principle of strain-release could be applied. For example, if the amine were to be converted into a suitable functional group, the cyclobutane ring could potentially participate in strain-promoted cycloaddition reactions. The release of ring strain would provide a thermodynamic driving force for such a transformation. libretexts.org Further research is required to explore the utility of this compound and its derivatives in this context.
Rearrangement Reactions
Primary amines, such as this compound, are known to undergo rearrangement reactions under specific conditions, most notably the Demjanov and Tiffeneau-Demjanov rearrangements. These reactions provide a synthetic route to ring-expanded products, which are often valuable intermediates in organic synthesis.
The reaction of a primary amine with nitrous acid initiates the process through diazotization, forming a diazonium salt. This intermediate is unstable and readily loses nitrogen gas to generate a carbocation. The subsequent migration of a carbon atom from the ring to the exocyclic carbon bearing the positive charge results in a ring-expanded carbocation, which is then quenched by water to yield an alcohol. wikipedia.org
In the context of this compound, treatment with nitrous acid is expected to induce a Demjanov-type rearrangement. The initial formation of the N,3,3-trimethylcyclobutan-1-diazonium ion would be followed by the loss of dinitrogen. The resulting primary carbocation is highly unstable and would immediately rearrange. Migration of one of the adjacent ring carbons would lead to a more stable tertiary carbocation within a newly formed cyclopentyl system. Subsequent capture of a water molecule would yield the corresponding cyclopentanol (B49286) derivatives.
The regioselectivity of the rearrangement is a critical consideration. Due to the substitution pattern of the cyclobutane ring, two distinct ring expansion pathways are possible, leading to different cyclopentanol products. The migratory aptitude of the adjacent carbon atoms and the stability of the resulting carbocation intermediates will influence the product distribution.
| Reactant | Reagents | Plausible Products | Reaction Type |
| This compound | Nitrous Acid (HNO₂) | 2,2,4-trimethylcyclopentan-1-ol | Demjanov Rearrangement |
| 2,4,4-trimethylcyclopentan-1-ol |
It is important to note that the Tiffeneau-Demjanov rearrangement is a related transformation that typically involves a 1-aminomethyl-cycloalkanol, leading to a ring-expanded cycloketone. wikipedia.orgnumberanalytics.com While not directly applicable to this compound itself, this reaction highlights a broader class of synthetically useful rearrangements involving amino-substituted cycloalkanes. organicreactions.orginflibnet.ac.in
Stereochemical Control and Selectivity in Reactions
The stereochemical complexity of polysubstituted cyclobutanes presents a significant challenge in controlling the stereochemical outcome of their reactions. The cyclobutane ring is not planar but exists in a puckered conformation, and it can undergo rapid ring-flipping, which can complicate stereoselective transformations. calstate.edu
For this compound, any reaction that creates a new stereocenter or modifies the existing stereochemistry must contend with the conformational dynamics of the ring. Achieving high levels of stereochemical control often requires the use of chiral catalysts or reagents that can effectively differentiate between the diastereotopic faces or groups of the molecule.
One strategy to control stereochemistry involves the use of directing groups. A functional group on the cyclobutane ring could coordinate to a catalyst, thereby directing the reagent to a specific face of the molecule. While this compound itself does not possess obvious directing groups other than the amine, derivatization of the amine could introduce functionalities capable of such stereocontrol.
An example of achieving stereoselectivity in reactions of related cyclobutylamine (B51885) derivatives can be seen in visible-light-enabled photoredox catalysis. For instance, [4+2] cycloaddition reactions of benzocyclobutylamines with enones have been shown to proceed with high regioselectivity and diastereoselectivity, creating two new contiguous stereogenic centers. rsc.org This is achieved through a proposed mechanism involving a one-electron oxidation to form a benzyl (B1604629) radical iminium ion, which then undergoes a ring-opening and subsequent cycloaddition. rsc.org While this specific reaction involves a benzofused system, the principles of using photoredox catalysis to generate reactive intermediates under mild conditions could potentially be applied to achieve stereoselective reactions with this compound.
The table below outlines potential strategies for achieving stereochemical control in reactions involving this compound, based on general principles of asymmetric synthesis.
| Desired Transformation | Potential Strategy | Key Principle |
| Asymmetric alkylation of the amine | Use of a chiral auxiliary | The chiral auxiliary, temporarily attached to the amine, directs the approach of the electrophile to one face of the molecule. |
| Diastereoselective reaction at a prochiral center | Substrate-controlled reaction | The existing stereochemistry of a derivatized this compound directs the approach of a reagent. |
| Enantioselective catalysis | Use of a chiral catalyst (e.g., chiral phosphoric acid, transition metal complex) | The chiral catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other. rsc.org |
Ultimately, the successful stereochemical control in reactions of this compound would likely depend on the specific reaction being performed and the careful selection of reagents and conditions to overcome the inherent conformational flexibility of the cyclobutane ring.
Advanced Applications and Research Frontiers for N,3,3 Trimethylcyclobutan 1 Amine
Utilization as a Chiral Building Block in Organic Synthesis
Chiral amines are invaluable components in the synthesis of complex, enantiomerically pure molecules, particularly for pharmaceuticals and agrochemicals. The stereocenter(s) within a chiral amine can be transferred to a new molecule, making them highly prized as chiral building blocks or auxiliaries. Cyclobutane (B1203170) derivatives, in particular, are sought after for their ability to introduce rigid, three-dimensional structures into molecules, which can be crucial for biological activity.
In principle, N,3,3-trimethylcyclobutan-1-amine, possessing at least one stereocenter, could serve as a scaffold for the synthesis of novel chiral compounds. The synthetic utility would depend on the ability to resolve the amine into its individual enantiomers and the reactivity of the amine and cyclobutane ring in subsequent chemical transformations. General methods for the synthesis of chiral amines often involve biocatalytic processes or asymmetric synthesis. For instance, enzyme families such as transaminases and amine dehydrogenases are increasingly used for their high stereoselectivity in producing chiral amines.
Ligand Design in Asymmetric Catalysis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. Chiral amines are frequently incorporated into ligand structures, where the nitrogen atom can coordinate to a metal center. The stereochemical environment created by the chiral ligand then directs the stereochemical outcome of the catalyzed reaction.
While there is no specific literature on ligands derived from this compound, the structural motif of a chiral cyclobutylamine (B51885) could be of interest for ligand design. The rigid cyclobutane backbone could enforce a specific conformation upon coordination to a metal, potentially leading to high levels of asymmetric induction. The N-methyl group and the gem-dimethyl groups on the cyclobutane ring would also contribute to the steric environment of the catalytic pocket.
Table 1: Examples of Chiral Amine-Based Ligands in Asymmetric Catalysis
| Ligand Class | Amine Moiety | Application |
| P,N-Ligands | Amino Alcohols | Palladium-catalyzed allylic alkylation |
| Diamine Ligands | 1,2-Diaminocyclohexane | Rhodium-catalyzed hydrogenation |
| Oxazoline Ligands | Amino Acids | Copper-catalyzed Diels-Alder reactions |
This table illustrates the diversity of chiral amines used in successful ligand design; however, it is important to note that this compound is not represented in these examples.
Applications in Functional Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)
Amines are versatile building blocks in materials science due to their reactivity and ability to participate in hydrogen bonding and other non-covalent interactions. In polymer chemistry, amines can be used as monomers or curing agents. In supramolecular chemistry, their ability to form directional hydrogen bonds is exploited in the design of self-assembling systems.
The incorporation of this compound into polymers could impart specific properties due to its rigid and sterically hindered cyclobutane core. In supramolecular chemistry, it could potentially be used to form discrete assemblies or extended networks. However, there is currently no published research exploring these possibilities.
Theoretical Prediction of Novel Derivatives and Reactivity
Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of new molecules before they are synthesized in the lab. Such studies could be applied to this compound to explore the potential of its derivatives.
Theoretical calculations could be used to:
Predict the relative stabilities of different stereoisomers.
Model the coordination of the amine to various metal centers to assess its potential as a ligand.
Investigate the electronic properties of the molecule to predict its reactivity in different chemical reactions.
At present, no such theoretical studies specifically focused on this compound have been identified in the scientific literature.
Future Directions in Synthetic Methodology Development
Future research on this compound would likely begin with the development of efficient and stereoselective synthetic routes to access this compound in enantiomerically pure form. Biocatalysis, leveraging enzymes like imine reductases or transaminases, could be a promising avenue.
Once the chiral amine is accessible, research could then branch into its application as a building block for the synthesis of novel bioactive molecules or as a precursor for new chiral ligands. The exploration of its use in materials science would also be a potential future research direction. Given the current lack of data, any application of this compound remains a prospective area of research.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N,3,3-trimethylcyclobutan-1-amine, and what parameters critically influence reaction yield?
- Methodology : Synthesis typically involves alkylation or reductive amination. For example, a protocol using THF as the solvent, tBuOK as a base, and monitoring via TLC (as in cyclobutane amine derivatives) ensures controlled reaction progression. Key parameters include reaction temperature (e.g., 0 °C to room temperature), stoichiometry of reagents, and purification via silica gel column chromatography .
- Critical Considerations : Impurities in starting materials (e.g., amines or alkylating agents) and moisture sensitivity can drastically reduce yield. Strict anhydrous conditions and reagent purity checks are recommended.
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methyl group splitting patterns in cyclobutane derivatives indicate ring strain and substituent orientation .
- X-ray Crystallography : Resolves conformational details, such as ring puckering and steric interactions between methyl groups .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts (common in amine derivatives) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
- Monitor air quality if volatile derivatives are synthesized, as amines can form toxic nitrosamines in the presence of nitrosating agents .
Advanced Research Questions
Q. How does the steric environment of this compound impact its reactivity in CO₂ capture applications?
- Mechanistic Insight : The cyclobutane ring introduces strain, potentially enhancing CO₂ absorption kinetics. However, the three methyl groups create steric hindrance, which may reduce accessibility to the amine lone pair. Comparative studies with less hindered amines (e.g., piperidine) can quantify trade-offs between reaction rate and stability .
- Experimental Design : Conduct kinetic studies using stopped-flow techniques to measure CO₂ absorption rates under controlled temperatures and solvent conditions .
Q. What computational approaches are used to model the conformational dynamics of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculates energy minima for ring conformers and predicts substituent effects on stability. Compare computed structures with X-ray crystallography data to validate models .
- Molecular Dynamics (MD) : Simulates solvent interactions and predicts solubility behavior in polar vs. nonpolar media .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Troubleshooting Strategies :
- Reproducibility Checks : Replicate procedures under strictly controlled conditions (e.g., inert atmosphere, reagent batch consistency) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated amines) that may arise from excess alkylating agents .
- Catalyst Screening : Test alternative bases (e.g., Et₃N vs. tBuOK) to optimize selectivity .
Q. What strategies mitigate degradation of this compound in long-term storage or under reactive conditions?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
